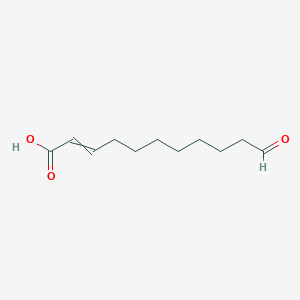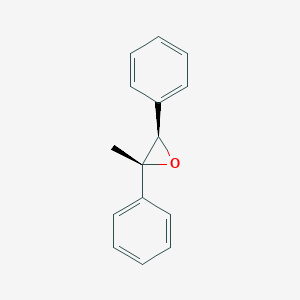
4-Chloro-6-(2-fluorophenyl)-4'-methoxy-6'-methyl-2,2'-bipyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-6-(2-fluorophenyl)-4’-methoxy-6’-methyl-2,2’-bipyrimidine is a complex organic compound that belongs to the bipyrimidine family. This compound is characterized by the presence of chloro, fluoro, methoxy, and methyl substituents on a bipyrimidine scaffold. It is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and its role as an intermediate in the synthesis of various pharmacologically active compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-(2-fluorophenyl)-4’-methoxy-6’-methyl-2,2’-bipyrimidine typically involves multi-step organic reactions. One common approach is the nucleophilic aromatic substitution reaction where a chloro-substituted pyrimidine is reacted with a fluoro-substituted phenyl compound under basic conditions. The methoxy and methyl groups are introduced through subsequent alkylation reactions using appropriate alkylating agents.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. Catalysts and solvents are carefully selected to optimize the reaction efficiency and to minimize by-products. The final product is typically purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6-(2-fluorophenyl)-4’-methoxy-6’-methyl-2,2’-bipyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro and fluoro groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for methoxy substitution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of various substituted bipyrimidines depending on the nucleophile used.
Scientific Research Applications
4-Chloro-6-(2-fluorophenyl)-4’-methoxy-6’-methyl-2,2’-bipyrimidine has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of potential therapeutic agents, including antiviral and anticancer drugs.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in studies to understand the interaction of bipyrimidine derivatives with biological targets such as enzymes and receptors.
Mechanism of Action
The mechanism of action of 4-Chloro-6-(2-fluorophenyl)-4’-methoxy-6’-methyl-2,2’-bipyrimidine involves its interaction with specific molecular targets in the body. The compound may inhibit or activate enzymes, bind to receptors, or interfere with nucleic acid synthesis. The exact pathways depend on the specific biological context and the nature of the substituents on the bipyrimidine scaffold.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-6-(4-fluorophenyl)-2-pyrimidimine
- Trifluoromethyl-containing polysubstituted pyrimidine derivatives
- Triazole-pyrimidine hybrids
Uniqueness
4-Chloro-6-(2-fluorophenyl)-4’-methoxy-6’-methyl-2,2’-bipyrimidine is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. The presence of both chloro and fluoro groups enhances its reactivity and potential for forming diverse derivatives. The methoxy and methyl groups further modulate its electronic properties and biological activity, making it a versatile compound in synthetic and medicinal chemistry.
Properties
CAS No. |
192203-56-8 |
|---|---|
Molecular Formula |
C16H12ClFN4O |
Molecular Weight |
330.74 g/mol |
IUPAC Name |
2-[4-chloro-6-(2-fluorophenyl)pyrimidin-2-yl]-4-methoxy-6-methylpyrimidine |
InChI |
InChI=1S/C16H12ClFN4O/c1-9-7-14(23-2)22-15(19-9)16-20-12(8-13(17)21-16)10-5-3-4-6-11(10)18/h3-8H,1-2H3 |
InChI Key |
YDFLAKCTZYFCBH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)C2=NC(=CC(=N2)Cl)C3=CC=CC=C3F)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,3-Dithiolo[4,5-b][1,4]dithiin-2-one, 5-[(acetyloxy)methyl]-5,6-dihydro-](/img/structure/B12561254.png)

![7-Chloro-4-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]quinoline](/img/structure/B12561268.png)
![Acetamide, N-[4-(3-hydroxy-5-oxohexyl)phenyl]-](/img/structure/B12561277.png)


![4-[2-(2-chlorophenyl)-4-(3-methoxyphenyl)-1H-imidazol-5-yl]pyridine](/img/structure/B12561293.png)
![7-(Dimethylamino)-4-[(dodecylsulfanyl)methyl]-2H-1-benzopyran-2-one](/img/structure/B12561298.png)




silane](/img/structure/B12561348.png)

